Cas no 1061873-16-2 (2-methyl-2,8-diazaspiro4.5decane)

2-methyl-2,8-diazaspiro4.5decane 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-2,8-diazaspiro[4.5]decane
- 2,8-Diazaspiro[4.5]decane, 2-methyl-, hydrochloride (1:1)
- 2-methyl-2,8-Diazaspiro[4.5]decane hydrochloride
- 2-methyl-2,8-diazaspiro[4.5]decane(SALTDATA: FREE)
- 2-Methyl-2,8-diazaspiro[4.5]decane hemioxalate
- 2-methyl-2,8-diazaspiro4.5decane
- MFCD11043247
- CS-0089855
- SCHEMBL1753673
- AKOS005264635
- AS-69781
- SB42121
- 1061873-16-2
- EN300-2908285
- DTXSID801298157
- G50443
- SEXCXAIQIMWSBF-UHFFFAOYSA-N
-
- MDL: MFCD13185060
- インチ: 1S/C9H18N2/c1-11-7-4-9(8-11)2-5-10-6-3-9/h10H,2-8H2,1H3
- InChIKey: SEXCXAIQIMWSBF-UHFFFAOYSA-N
- ほほえんだ: N1(C)CCC2(CCNCC2)C1
計算された属性
- せいみつぶんしりょう: 154.14700
- どういたいしつりょう: 154.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 15.3Ų
じっけんとくせい
- PSA: 15.27000
- LogP: 0.95840
2-methyl-2,8-diazaspiro4.5decane セキュリティ情報
- セキュリティの説明: 24/25
2-methyl-2,8-diazaspiro4.5decane 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-methyl-2,8-diazaspiro4.5decane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D761606-0.25g |
2,8-Diazaspiro[4.5]decane, 2-methyl-, |
1061873-16-2 | 95% | 0.25g |
$530 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160495-1g |
2-Methyl-2,8-diazaspiro[4.5]decane |
1061873-16-2 | 98+% | 1g |
¥6324.00 | 2024-08-09 | |
eNovation Chemicals LLC | D761606-0.05g |
2,8-Diazaspiro[4.5]decane, 2-methyl-, |
1061873-16-2 | 95% | 0.05g |
$210 | 2023-09-04 | |
Bestfluorodrug | YFL00145-0.5g |
2-methyl-2,8-diazaspiro[4.5]decane |
1061873-16-2 | 97% | 0.5g |
¥3140 | 2023-09-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M884710-1g |
2-methyl-2,8-diazaspiro[4.5]decane |
1061873-16-2 | 95% | 1g |
¥5,200.20 | 2022-09-01 | |
Enamine | EN300-2908285-0.05g |
2-methyl-2,8-diazaspiro[4.5]decane |
1061873-16-2 | 95.0% | 0.05g |
$327.0 | 2025-03-19 | |
Enamine | EN300-2908285-2.5g |
2-methyl-2,8-diazaspiro[4.5]decane |
1061873-16-2 | 95.0% | 2.5g |
$731.0 | 2025-03-19 | |
Enamine | EN300-2908285-0.5g |
2-methyl-2,8-diazaspiro[4.5]decane |
1061873-16-2 | 95.0% | 0.5g |
$373.0 | 2025-03-19 | |
Enamine | EN300-2908285-1.0g |
2-methyl-2,8-diazaspiro[4.5]decane |
1061873-16-2 | 95.0% | 1.0g |
$388.0 | 2025-03-19 | |
Bestfluorodrug | YFL00145-1.0g |
2-methyl-2,8-diazaspiro[4.5]decane |
1061873-16-2 | 97% | 1.0g |
¥5100 | 2023-01-04 |
2-methyl-2,8-diazaspiro4.5decane 関連文献
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
2-methyl-2,8-diazaspiro4.5decaneに関する追加情報
Professional Introduction to 2-methyl-2,8-diazaspiro4.5decane (CAS No. 1061873-16-2)
2-methyl-2,8-diazaspiro4.5decane, identified by the chemical abstracts service number 1061873-16-2, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This spirocyclic diamine derivative has garnered attention due to its unique structural framework and potential biological activities. The spirocyclic core, characterized by a fused ring system consisting of a decane ring and an azabicyclo[4.5.0]decan-2-one moiety, contributes to its distinct physicochemical properties and molecular recognition capabilities.
The compound's structure, featuring a methyl substituent at the 2-position and azomethine functionalities at the 8-position, imparts specific steric and electronic characteristics that are crucial for its interaction with biological targets. Such structural motifs are often explored in the design of novel pharmacophores, particularly in the development of small-molecule modulators for therapeutic applications.
In recent years, there has been growing interest in spirocyclic compounds due to their enhanced metabolic stability, reduced immunogenicity, and improved oral bioavailability compared to traditional linear or cyclic molecules. The spirocyclic framework of 2-methyl-2,8-diazaspiro4.5decane aligns with these desirable attributes, making it a promising candidate for further investigation.
One of the most compelling aspects of 2-methyl-2,8-diazaspiro4.5decane is its potential as a scaffold for drug discovery. The presence of nitrogen-rich heterocycles and functionalizable double bonds provides numerous opportunities for derivatization, allowing chemists to fine-tune its biological profile. For instance, modifications at the 2- and 8-positions could lead to compounds with enhanced binding affinity or selectivity for specific receptors or enzymes.
Recent studies have highlighted the importance of spirocyclic diamines in medicinal chemistry. These compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The unique conformational rigidity provided by the spirocyclic core helps to stabilize the binding interactions with biological targets, often leading to higher efficacy compared to more flexible analogs.
The synthesis of 2-methyl-2,8-diazaspiro4.5decane presents both challenges and opportunities for synthetic chemists. The construction of the spirocyclic framework requires precise control over reaction conditions to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to access complex spirocyclic structures like this one. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly valuable in this context.
The pharmacological evaluation of 2-methyl-2,8-diazaspiro4.5decane has revealed several intriguing properties. In vitro studies have demonstrated its ability to interact with various biological targets, including enzymes and receptors implicated in human diseases. For example, preliminary data suggest that it may inhibit certain kinases or modulate neurotransmitter activity. These findings underscore its potential as a lead compound for further development.
The computational modeling of 2-methyl-2,8-diazaspiro4.5decane has also provided valuable insights into its binding mode and interaction preferences. Molecular docking studies have been used to predict how this compound might bind to specific protein targets, helping researchers to rationalize its observed biological activities. These computational approaches complement experimental efforts by providing rapid screening tools for identifying promising derivatives.
The future prospects for 2-methyl-2,8-diazaspiro4.5decane are promising, with several avenues for further exploration remaining open. One key direction is the development of novel derivatives through structure-based drug design principles. By leveraging the insights gained from computational modeling and biochemical assays, chemists can optimize the scaffold's properties to enhance its therapeutic potential.
Another exciting possibility lies in exploring 2-methyl-2,8-diazaspiro4.5decane's role in combination therapies. The ability of spirocyclic compounds to interact with multiple targets simultaneously makes them ideal candidates for synergistic drug regimens. Such approaches could improve treatment outcomes by addressing complex diseases from multiple angles.
In conclusion,2-methyl-2,8-diazaspiro4.5decane (CAS No. 1061873-16-2) represents a fascinating compound with significant potential in medicinal chemistry and drug discovery。 Its unique structural features, coupled with promising preliminary biological data, make it an attractive scaffold for further exploration。 As research in this area continues, we can expect new insights into its therapeutic applications and mechanisms of action。
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